molecular formula C14H12N6O2 B2591185 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide CAS No. 1448030-51-0

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide

Cat. No.: B2591185
CAS No.: 1448030-51-0
M. Wt: 296.29
InChI Key: QOGFVAPHDPFDLV-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a triazole ring, a pyrimidine ring, and a phenoxyacetamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is often synthesized via condensation reactions involving urea or guanidine derivatives.

    Coupling Reactions: The final step involves coupling the triazole and pyrimidine intermediates with phenoxyacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering their electronic properties.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products:

    Oxidation Products: Phenoxyacetamide oxides.

    Reduction Products: Reduced triazole or pyrimidine derivatives.

    Substitution Products: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Comparison:

  • Structural Differences: Variations in the substituents attached to the pyrimidine or triazole rings.
  • Unique Properties: N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-phenoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-14(7-22-11-4-2-1-3-5-11)19-12-6-13(17-9-16-12)20-10-15-8-18-20/h1-6,8-10H,7H2,(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFVAPHDPFDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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